
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, also known as BMS-582949, is a novel small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
作用機序
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is a selective inhibitor of p38 MAPK, a key regulator of inflammation. By inhibiting p38 MAPK, N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been shown to have several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1 and RANTES. In addition, it reduces the activation of immune cells such as macrophages and T cells, which are responsible for the production of these pro-inflammatory mediators.
実験室実験の利点と制限
One advantage of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its selectivity for p38 MAPK, which reduces the risk of off-target effects. In addition, it has been shown to be effective in reducing inflammation in preclinical models of inflammatory diseases. However, one limitation of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide. One potential application is in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. In addition, there is potential for the development of new formulations of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide that improve its solubility and bioavailability. Finally, there is a need for further studies to assess the safety and efficacy of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide in humans.
合成法
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 4-methylbenzoyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile-3-propionyl chloride. The final step involves the reaction of this intermediate with phenylsulfonyl chloride and ammonia to form N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide.
科学的研究の応用
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been extensively studied in preclinical models of inflammatory diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In addition, it has been shown to reduce airway inflammation and improve lung function in animal models of chronic obstructive pulmonary disease.
特性
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDRRMTFMLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

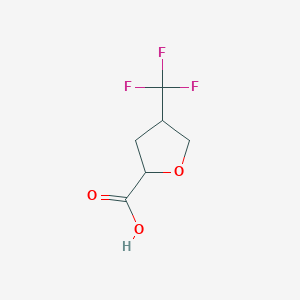
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
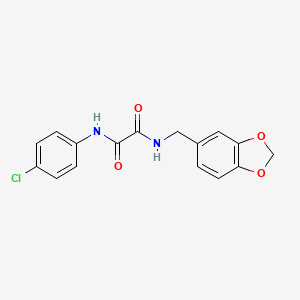
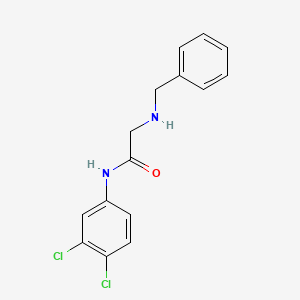

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
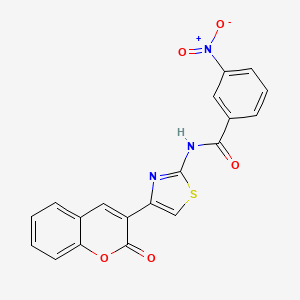
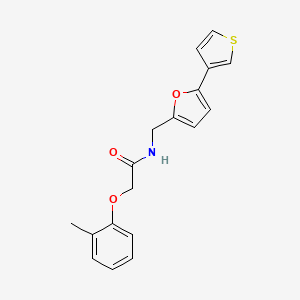

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2855225.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)
![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)
